Ethyl 1,2,4-thiadiazole-5-carboxylate
Overview
Description
Ethyl 1,2,4-thiadiazole-5-carboxylate is a nitrogen-containing heterocycle . It is a bioactive compound that may be used in the preparation of compounds with potent fungicidal activity .
Synthesis Analysis
Ethyl 1,2,4-thiadiazole-5-carboxylate may be synthesized through various methods. One such method involves the cycloaddition of oxathiazolone with ethyl cyanoformate in the presence of p-xylene solvent under microwave-assisted heating .
Molecular Structure Analysis
The molecular formula of Ethyl 1,2,4-thiadiazole-5-carboxylate is C6H8N2O2S . The molecular weight is 172.20 .
Chemical Reactions Analysis
Ethyl 1,2,4-thiadiazole-5-carboxylate may be used in the preparation of various compounds with potent fungicidal activity. These include 1,2,3-thiadiazole bearing hydrazone derivatives .
Physical And Chemical Properties Analysis
Ethyl 1,2,4-thiadiazole-5-carboxylate has a density of 1.265 g/cm³ at 25 °C . The boiling point is 117-118 °C at 15mmHg .
Scientific Research Applications
1. Synthesis and Biological Activities
- Ethyl 1,2,4-thiadiazole-5-carboxylate derivatives have been utilized in the synthesis of compounds with potential biological activities. For instance, the microwave-assisted synthesis of molecules containing penicillanic or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate has shown antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
2. Chemical Transformations and Synthesis
- Ethyl 1,2,4-thiadiazole-5-carboxylate has been a key component in various chemical syntheses and transformations. Notable among these is the unexpected ring enlargement to 1,2,5-trithiepan-4,6-dicarboxylates when reacted with samarium and iodine in methanol (Miyawaki et al., 2004).
3. Antineoplastic Potential
- Research into 1,2,3-thiadiazoles, including ethyl 1,2,4-thiadiazole-5-carboxylate, has explored their potential as antineoplastic agents. These studies involve the synthesis of novel derivatives with potential therapeutic implications (Looker & Wilson, 1965).
4. Antimicrobial and Antifungal Properties
- Ethyl 1,2,4-thiadiazole-5-carboxylate derivatives have been synthesized and tested for antimicrobial activities against various bacteria and fungi, demonstrating the potential for medical applications in combating infections (Desai et al., 2019).
5. Auxin and Antiglaucoma Activities
- Some derivatives of ethyl 1,2,4-thiadiazole-5-carboxylate have been studied for their auxin activities, with implications for agricultural sciences. Additionally, certain pyrazole carboxylic acid derivatives have shown potential in antiglaucoma activity, expanding the scope of its medical applications (Yue et al., 2010).
Safety And Hazards
properties
IUPAC Name |
ethyl 1,2,4-thiadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-6-3-7-10-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVRYWXBZOMWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2,4-thiadiazole-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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